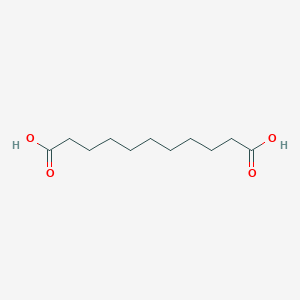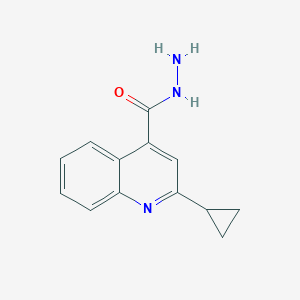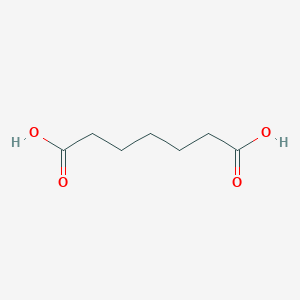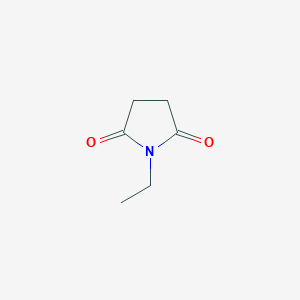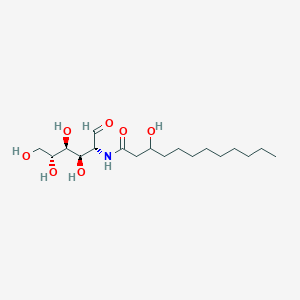
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose (HDDG) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a modified form of glucose that contains a fatty acid chain attached to the amino group of the glucose molecule. This modification makes HDDG an amphiphilic molecule, which means that it has both hydrophilic and hydrophobic properties. This unique property makes HDDG an ideal candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose is not fully understood. However, it is believed that 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose interacts with cell membranes and disrupts their structure. This disruption leads to increased permeability of the cell membrane, which can facilitate the uptake of drugs and biomolecules.
Effets Biochimiques Et Physiologiques
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of glycolysis, which is a major metabolic pathway in cells. This inhibition can lead to decreased energy production and increased sensitivity to oxidative stress. 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has unique amphiphilic properties that make it an ideal candidate for drug delivery systems. However, one of the limitations of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose is its limited solubility in aqueous solutions, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose. One of the major areas of research is the development of new drug delivery systems using 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose as a carrier. Another area of research is the development of new therapeutic applications for 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose, such as cancer therapy. Additionally, the mechanism of action of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose needs to be further studied to fully understand its potential applications in scientific research.
Méthodes De Synthèse
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose can be synthesized by the reaction of 2-deoxyglucose with 3-hydroxydodecanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose as a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drug delivery systems. 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been shown to be an effective carrier for various drugs and biomolecules due to its unique amphiphilic properties. It can form stable micelles in aqueous solutions, which can encapsulate hydrophobic drugs and biomolecules. This makes 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose an ideal candidate for targeted drug delivery systems.
Propriétés
Numéro CAS |
124681-22-7 |
|---|---|
Nom du produit |
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose |
Formule moléculaire |
C18H35NO7 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
3-hydroxy-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]dodecanamide |
InChI |
InChI=1S/C18H35NO7/c1-2-3-4-5-6-7-8-9-13(22)10-16(24)19-14(11-20)17(25)18(26)15(23)12-21/h11,13-15,17-18,21-23,25-26H,2-10,12H2,1H3,(H,19,24)/t13?,14-,15+,17+,18+/m0/s1 |
Clé InChI |
ZSPOMVMMJMVHAN-AGJUIOJISA-N |
SMILES isomérique |
CCCCCCCCCC(CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)O)O)O |
Synonymes |
2-(3-hydroxydodecanoylamino)-2-deoxyglucose 2-HDADG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





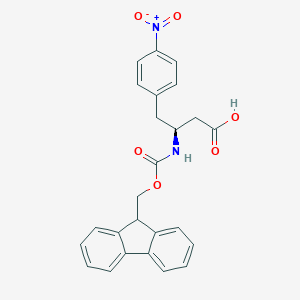
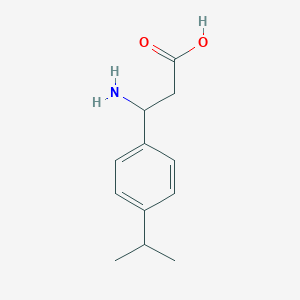
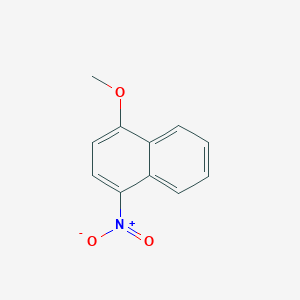
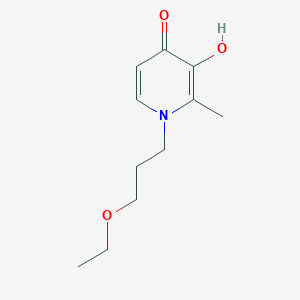

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
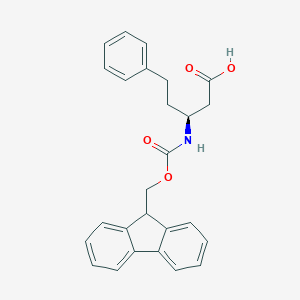
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
